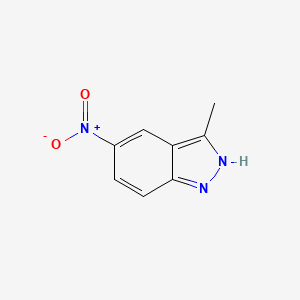

3-methyl-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDNJFXKELMVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459384 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40621-84-9 | |

| Record name | 3-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-5-nitro-1H-indazole is a heterocyclic aromatic organic compound belonging to the nitroindazole class. The indazole core is a significant scaffold in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The presence of the nitro group, particularly at the 5-position, is often associated with the biological activity of these compounds, which can involve bioreductive activation to generate reactive radical species.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols for synthesis and analysis, and the potential biological mechanism of action of this compound.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are a combination of experimental and predicted data, providing a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| CAS Number | 40621-84-9 | [5] |

| Melting Point | 213 °C | [5] |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [5] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [5] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Environment | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.

Synthesis via Microwave-Assisted Cyclization

A reported high-yield synthesis involves the reaction of 1-(2-hydroxy-5-nitrophenyl)ethanone with anhydrous hydrazine under microwave irradiation.[5]

Materials:

-

1-(2-hydroxy-5-nitrophenyl)ethanone

-

Anhydrous hydrazine

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Reaction Setup: Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).

-

Microwave Irradiation: Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.[5]

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and add water (0.5 mL) to quench the reaction.[5]

-

Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and wash subsequently with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.[5]

-

Purification: Recrystallize the resulting residue from dichloromethane to obtain this compound as the final product (80% yield).[5]

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical. The following are generalized protocols for spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

-

Reported Data (300 MHz, CDCl₃): δ 8.78 (s, 1H), 8.27 (m, 1H), 7.86 (m, 1H), 2.79 (s, 3H).[5]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[7]

2. Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography (GC) system coupled to a Mass Selective Detector is commonly used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method.

-

Data Acquisition: The molecular ion peak ([M]⁺) is observed to confirm the molecular weight.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a mull.

-

Data Acquisition: Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Expected Absorptions:

-

N-H Stretch: A broad peak is expected in the region of 3300-3400 cm⁻¹.

-

C-H Aromatic/Aliphatic: Absorptions around 3100 cm⁻¹ and 2950 cm⁻¹, respectively.

-

NO₂ Asymmetric/Symmetric Stretch: Strong absorptions typically appear around 1530 cm⁻¹ and 1350 cm⁻¹.

-

Biological Activity and Potential Mechanism of Action

While specific signaling pathway data for this compound is not extensively detailed in the available literature, the biological activity of nitro-heterocyclic compounds is well-documented, particularly against parasites and microbes.[1][8][9] The mechanism of action is often linked to the enzymatic reduction of the nitro group.[3]

Many nitroaromatic compounds are activated by nitroreductase (NTR) enzymes present in target organisms, such as trypanosomes.[10][11] This process involves the reduction of the nitro group (ArNO₂) to a nitro anion radical (ArNO₂⁻). In the presence of oxygen, this radical can undergo futile cycling, leading to the production of reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[10] These ROS induce significant oxidative stress, causing damage to vital cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.[10][12] The study of related 5-nitroindazole derivatives against Trypanosoma cruzi supports a mechanism related to the production of reduced species from the nitro group.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]

- 6. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-methyl-5-nitro-1H-indazole: A Technical Guide

This guide provides a detailed spectroscopic analysis of 3-methyl-5-nitro-1H-indazole, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. The following sections present an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for this compound.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H4 | 8.78 | s |

| H6 | 8.27 | m |

| H7 | 7.86 | m |

| CH₃ | 2.79 | s |

| Solvent: CDCl₃, Reference: TMS[1] |

¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ) ppm |

| C3 | ~145 |

| C3a | ~140 |

| C4 | ~120 |

| C5 | ~142 |

| C6 | ~118 |

| C7 | ~110 |

| C7a | ~125 |

| CH₃ | ~12 |

| Note: These are predicted values and may differ from experimental results. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups and data from isomeric compounds like 2-methyl-5-nitro-2H-indazole.[3]

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibration Mode |

| N-H | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| NO₂ (asymmetric) | 1500-1560 | Stretching |

| NO₂ (symmetric) | 1335-1385 | Stretching |

| C-N | 1250-1350 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* transitions are typically observed.[4][5][6] Based on data for 1H-indazole and its methyl derivatives, the following absorption maxima can be predicted.[7]

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~250-260 | Acetonitrile or similar polar solvent |

| π → π | ~290-310 | Acetonitrile or similar polar solvent |

| Note: The nitro group is a chromophore and is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of DMSO-d₆ is recommended for observing the exchangeable N-H proton.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8]

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[8]

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile or ethanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Analysis:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum, typically over a range of 200-400 nm.

-

Workflow and Data Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 6. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 3-methyl-5-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of public crystallographic data for this compound, this report leverages the detailed crystal structure of a close analogue, 3-chloro-1-methyl-5-nitro-1H-indazole , to infer and discuss the geometric properties of the title compound. This guide includes detailed experimental protocols for the synthesis of related indazole derivatives and a general methodology for single-crystal X-ray diffraction analysis. All quantitative data is presented in structured tables for clarity and comparative purposes. Additionally, a visual representation of the experimental workflow is provided using the DOT language.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in the field of pharmacology due to their diverse biological activities. The inherent structural features of the indazole nucleus make it a versatile scaffold for the design of novel therapeutic agents. The subject of this guide, this compound, and its analogues are of particular interest for their potential applications in oncology, inflammatory diseases, and infectious agents. A thorough understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide aims to provide researchers and drug development professionals with a detailed overview of the structural characteristics of this compound, drawing insights from a validated crystallographic study of a closely related compound.

Molecular Geometry and Crystal Structure

As of the date of this publication, a complete, publicly accessible crystal structure of this compound has not been reported. Therefore, to provide valuable structural insights, we present the crystallographic data for the analogous compound, 3-chloro-1-methyl-5-nitro-1H-indazole . The substitution of a methyl group with a chlorine atom at the 3-position and the methylation at the N1 position are expected to have a nuanced but not drastic effect on the overall planarity and core geometry of the indazole ring system.

The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals a molecule constructed from fused five and six-membered rings.[1] The indazole system is noted to be essentially planar, with only minor deviations from the mean plane.[1] This planarity is a key feature that can influence intermolecular interactions, such as π-π stacking, which are crucial for molecular packing in the solid state and for interactions with biological targets.

Crystallographic Data

The following table summarizes the crystal data and structure refinement details for 3-chloro-1-methyl-5-nitro-1H-indazole.[1][2]

Table 1: Crystal Data and Structure Refinement for 3-chloro-1-methyl-5-nitro-1H-indazole

| Parameter | Value |

| Empirical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 3.8273 (2) Å |

| b | 14.678 (6) Å |

| c | 15.549 (6) Å |

| α | 90° |

| β | 96.130 (9)° |

| γ | 90° |

| Volume | 868.5 (6) ų |

| Z | 4 |

| Calculated Density | 1.618 Mg/m³ |

| Absorption Coefficient | 0.41 mm⁻¹ |

| F(000) | 432 |

Selected Bond Lengths and Angles

The molecular geometry of the indazole core is defined by its bond lengths and angles. The following table presents selected geometric parameters for 3-chloro-1-methyl-5-nitro-1H-indazole. These values provide a foundational understanding of the covalent framework of the molecule.

Table 2: Selected Bond Lengths and Angles for 3-chloro-1-methyl-5-nitro-1H-indazole

| Bond | Length (Å) | Angle | Degree (°) |

| Cl1—C3 | 1.732 (2) | N2—N1—C7A | 111.9 (2) |

| O1—N3 | 1.226 (2) | C3—N2—N1 | 104.9 (2) |

| O2—N3 | 1.230 (2) | C4—C3—N2 | 134.1 (2) |

| N1—N2 | 1.370 (2) | C7A—C3A—C4 | 118.5 (2) |

| N1—C7A | 1.381 (2) | C5—C4—C3A | 118.0 (2) |

| N1—C8 | 1.465 (3) | C6—C5—C4 | 122.3 (2) |

| N2—C3 | 1.332 (2) | C7—C6—C5 | 118.6 (2) |

| N3—C5 | 1.461 (3) | C6—C7—C7A | 120.2 (2) |

| C3—C3A | 1.431 (3) | N1—C7A—C7 | 130.4 (2) |

Note: Data extracted from the crystallographic information file of 3-chloro-1-methyl-5-nitro-1H-indazole.

Experimental Protocols

Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles

The following protocol is adapted from an efficient route for the synthesis of substituted 1-aryl-1H-indazoles and serves as a representative method for obtaining compounds of this class.

Materials:

-

2-Fluoro-5-nitroacetophenone

-

Arylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate

Procedure:

-

Hydrazone Formation: A solution of 2-fluoro-5-nitroacetophenone (1.0 equiv), the corresponding arylhydrazine hydrochloride (1.1 equiv), and sodium acetate (1.2 equiv) in ethanol is stirred at room temperature for 1-2 hours.

-

Product Isolation (Hydrazone): The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the arylhydrazone intermediate.

-

Cyclization: The isolated arylhydrazone (1.0 equiv) is dissolved in DMF, and potassium carbonate (2.0 equiv) is added.

-

Reaction Progression: The mixture is stirred at 80 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-aryl-3-methyl-5-nitro-1H-indazole.

Single-Crystal X-ray Diffraction Analysis

The following outlines a general protocol for the determination of a molecular structure using single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often determined empirically.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][5] Data is typically collected over a wide range of angles to ensure a complete dataset.

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure, including bond lengths, angles, and thermal parameters.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of an indazole derivative to its structural elucidation by X-ray crystallography.

Caption: General workflow for the synthesis and crystallographic analysis of indazole derivatives.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and molecular geometry of this compound by leveraging data from its close analogue, 3-chloro-1-methyl-5-nitro-1H-indazole. The presented crystallographic data highlights the planar nature of the indazole core, a critical feature for its interaction with biological macromolecules. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction offer valuable practical guidance for researchers in the field. The information compiled herein is intended to support further research and development of novel indazole-based therapeutic agents by providing a solid foundation in their structural chemistry.

References

An In-depth Technical Guide to 3-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-5-nitro-1H-indazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related indazole derivatives. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide extrapolates potential applications and mechanisms of action from structurally similar compounds, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 40621-84-9

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Melting Point | 213-214 °C | [1] |

| Appearance | Yellow solid | [1] |

Spectroscopic Data:

-

Infrared (IR): 1517, 1332 cm⁻¹[1]

-

¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H)[1]

-

¹³C-NMR (DMSO-d₆): δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1[1]

-

Mass Spectrometry (MS): m/z 177 (M⁺)[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the cyclization of a substituted phenylhydrazone derivative.

Experimental Protocol

Materials:

-

2-hydroxy-5-nitrophenyl)ethanone

-

Anhydrous hydrazine

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Microwave reactor

Procedure:

-

Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).

-

Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.

-

After completion of the reaction, add water (0.5 mL) at 0 °C to quench the reaction.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Recrystallize the residue from dichloromethane to yield this compound.

Yield: 80%

This protocol provides a high-yield and efficient method for the laboratory-scale synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 1H-indazole have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antileishmanial properties.

Anticancer Activity

Derivatives of 3-methyl-1H-indazole have been investigated as potential anticancer agents. For instance, certain derivatives have been designed as selective inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in the expression of oncogenes like c-Myc. The general mechanism involves the indazole core acting as a hinge-binding motif, crucial for the inhibition of various protein kinases involved in cancer cell signaling pathways.

A proposed signaling pathway that could be targeted by indazole derivatives is the p53/MDM2 pathway. Inhibition of MDM2 can lead to the stabilization of the p53 tumor suppressor protein, triggering apoptosis in cancer cells.

Caption: Hypothetical inhibition of the p53/MDM2 pathway by a this compound derivative.

Antimicrobial Activity

Nitro-substituted indazole derivatives have shown promise as antimicrobial agents. The nitro group is a key feature in many antimicrobial drugs, where it can be reduced within microbial cells to produce cytotoxic radical species. Kumar et al. reported the synthesis of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole with significant antimicrobial activity.[2] For example, one derivative showed a zone of inhibition of 19.4 mm against the fungus A. niger and 17.4 mm against the bacterium S. aureus.[2]

The general workflow for screening the antimicrobial activity of a novel compound like this compound is outlined below.

Caption: A general experimental workflow for the antimicrobial evaluation of a novel compound.

Future Directions

The structural features of this compound, specifically the combination of the indazole core, a methyl group at the 3-position, and a nitro group at the 5-position, make it an intriguing candidate for further investigation in drug discovery. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines and microbial strains to determine its specific activity profile and therapeutic potential.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a library of derivatives to understand the influence of different substituents on biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to guide further drug development efforts.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-likeness.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential for drug discovery and development. While direct biological data for this specific molecule is currently sparse, the well-documented activities of related indazole and nitro-containing compounds provide a strong rationale for its further investigation as a potential anticancer and antimicrobial agent. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this promising molecule.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 3-methyl-5-nitro-1H-indazole, with a focus on its melting point and solubility. This document is intended to be a valuable resource for professionals in research and development who are handling or considering the use of this compound in their work.

Core Physicochemical Data

The following table summarizes the key quantitative data available for this compound.

| Property | Value |

| Melting Point | 213 °C[1] |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C[1] |

| Density (Predicted) | 1.437 ± 0.06 g/cm³[1] |

| Solubility | |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Experimental Protocols

Precise and reproducible experimental data is critical in scientific research. The following sections detail the standard methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially to quickly approach the expected melting point.

-

Approximately 15-20 °C below the anticipated melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound in various solvents at a constant temperature.

Apparatus & Reagents:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or thermostatted water bath with shaking capabilities

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Solvents of interest (e.g., water, ethanol, acetone, ethyl acetate)

-

This compound

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.[2]

-

-

Equilibration:

-

The vials are securely capped and placed in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).[2]

-

The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.[2]

-

-

Sample Collection and Preparation:

-

Analysis:

-

The collected supernatant is quantitatively diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.[2]

-

The concentration of the dissolved this compound is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]

-

-

Data Reporting:

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Solubility is typically reported in units of mg/mL or mol/L.

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for solubility determination via the shake-flask method.

References

The Discovery and Development of Nitroindazole Compounds: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of nitroindazole compounds. Esteemed for their diverse pharmacological activities, these heterocyclic compounds have become a significant scaffold in medicinal chemistry. This document outlines key synthetic methodologies, summarizes crucial quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for professionals in drug discovery and development.

Introduction: A Historical Perspective

The journey into the chemistry of indazoles began in the late 19th century, with Emil Fischer credited for the first synthesis of the parent indazole ring in the 1880s. However, the exploration of its nitro-substituted derivatives did not gain significant momentum until the early 20th century. Pioneers in this field, including Jacobson, Huber, and Auwers, laid the foundational groundwork for indazole synthesis through methods like the cyclization of N-nitroso-o-toluidines. These early explorations paved the way for the preparation of a variety of substituted indazoles, including the nitro- and halogenated derivatives.

The mid-20th century witnessed the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable and well-documented procedure for the synthesis of 5-nitroindazole emerged during this period and remains a staple in organic synthesis. Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods. These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.

Synthesis of Nitroindazole Compounds

The synthesis of nitroindazole isomers has been a subject of extensive research, with various methods developed to achieve regioselective nitration and cyclization. The following sections detail the experimental protocols for the synthesis of key nitroindazole isomers.

Synthesis of 3-Methyl-6-Nitro-1H-Indazole

Starting Material: 2-Methyl-5-nitroaniline

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid.[1]

-

Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.[1]

-

Diazotization: Prepare a solution of sodium nitrite (1 equivalent) in 1 mL of water. Add this solution all at once to the cooled acetic acid solution. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.[1]

-

Reaction: Continue stirring the mixture for 15 minutes.[1] Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[1][2]

-

Work-up: Concentrate the solution under reduced pressure on a steam bath.[1] Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.[2]

-

Purification: Collect the solid product by filtration and wash thoroughly with cold water. Further purification can be achieved by fast chromatography (4:1 hexane/ethyl acetate) to yield 3-methyl-6-nitro-1H-indazole as a solid.[2]

Synthesis of 4-Nitro-1H-Indazole

Starting Material: 2-Methyl-3-nitroaniline

Experimental Protocol:

-

Preparation of Nitrite Solution: Prepare an aqueous solution of sodium nitrite by dissolving 20 g (0.29 mol) in 50 mL of water.

-

Reaction Setup: In a separate reaction vessel equipped with an overhead stirrer, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to 0°C.

-

Diazotization: Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Isolation: Filter the precipitate and concentrate the filtrate in vacuo.

-

Purification: Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole. A yield of 99% has been reported for this procedure.

Synthesis of 5-Nitro-1H-Indazole

Starting Material: 2-Amino-5-nitrotoluene (2-methyl-4-nitroaniline)

Experimental Protocol:

-

Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Cooling: Cool the solution to 15-20°C in an ice bath.

-

Preparation of Nitrite Solution: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.

-

Diazotization: Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C. Continue stirring for 15 minutes to complete the diazotization.

-

Reaction: Allow the solution to stand at room temperature for 3 days.

-

Concentration: Concentrate the solution on a steam bath under reduced pressure.

-

Precipitation: Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.

-

Isolation and Purification: Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C. For purification, recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole. The reported yield is between 72-80%.

Synthesis of 7-Nitro-1H-Indazole

Starting Material: 2-Methyl-6-nitroaniline

Experimental Protocol:

-

Dissolution: To a stirred solution of 2-methyl-6-nitroaniline (10 g, 0.065 mol) in acetic acid (470 ml), slowly add an aqueous solution (9 ml) of sodium nitrite (1.54 g, 0.06 mol, 1.1 equiv).[2]

-

Reaction: The reaction mixture is stirred at room temperature for 30-45 minutes.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2] A yield of 97% has been reported for a similar reaction.

Biological Activities of Nitroindazole Compounds

Nitroindazole derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of nitroindazole derivatives against various cancer cell lines. Notably, derivatives of 6-nitroindazole have shown promising activity. A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM. This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.

Table 1: Anticancer Activity of Nitroindazole Derivatives

| Compound Class | Cell Line | Activity (IC50) |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM |

| 5-Nitroindazole derivatives | TK-10, HT-29 | Moderate Activity |

Antiparasitic Activity

Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections. Research into nitroindazoles has revealed their potential against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.

Recent research has focused on 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. These compounds have been synthesized and evaluated for their inhibitory effects on different Leishmania species. The specific activity of these derivatives highlights the importance of substitutions at both the 3 and 6 positions of the indazole ring for potent antiparasitic effects. Additionally, 5-nitroindazole derivatives have shown remarkable trichomonacidal activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi.

Table 2: Antiparasitic Activity of Nitroindazole Derivatives

| Compound Class | Target Organism | Activity |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity |

| 5-Nitroindazole derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity |

| 5-Nitroindazole derivatives | Trypanosoma cruzi | Interesting antichagasic activity |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

7-Nitroindazole (7-NI) is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[3] nNOS is an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues, a key signaling molecule involved in various physiological and pathological processes. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.

7-NI has been shown to protect against MPTP-induced neurotoxicity in mice, a model for Parkinson's disease.[4] One mechanism of NO-mediated toxicity is its reaction with superoxide radicals to form peroxynitrite (ONOO-), which can lead to cellular damage. Treatment with 7-NI has been shown to attenuate the increase in 3-nitrotyrosine, a marker of peroxynitrite-mediated damage, in the context of MPTP neurotoxicity.[4]

Experimental Protocols for Biological Assays

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide detailed protocols for key biological assays used in the evaluation of nitroindazole compounds.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation.

Principle: The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase during the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the nitroindazole compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antileishmanial Susceptibility Testing

This assay determines the susceptibility of Leishmania promastigotes to the test compounds.

Protocol:

-

Leishmania Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum and antibiotics at 25°C.

-

Compound Preparation: Prepare stock solutions of the nitroindazole derivatives in DMSO and then make serial dilutions in the culture medium.

-

Compound Exposure: Add the diluted compounds to a 96-well plate containing the Leishmania promastigotes. Include a drug-free control and a reference drug control (e.g., Amphotericin B).

-

Incubation: Incubate the plates at 25°C for 72 hours.

-

Viability Assessment: Assess parasite viability using a suitable method, such as the MTT assay or by direct counting under a microscope.

-

IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50% compared to the untreated control, from the dose-response curves.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This in vitro method measures the inhibitory effect of a compound on the activity of purified nNOS.

Principle: The assay quantifies the amount of nitrite, a stable oxidation product of NO, produced by the enzymatic reaction. The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

-

Enzyme Preparation: Use purified recombinant nNOS.

-

Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin (BH4).

-

Inhibitor Incubation: Incubate the nNOS enzyme with various concentrations of the nitroindazole compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactors.

-

Reaction Termination: Stop the reaction after a specific incubation period.

-

Nitrite Quantification: Add the Griess reagent to the reaction mixture and measure the absorbance at approximately 540 nm.

-

Data Analysis: Determine the inhibitory activity of the compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of the role of nitroindazole compounds.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition by 7-Nitroindazole

General Experimental Workflow for Nitroindazole Drug Discovery

Conclusion

The discovery and development of nitroindazole compounds have provided a rich and versatile scaffold for medicinal chemistry. From their initial synthesis in the early 20th century to their current evaluation as potent therapeutic agents, nitroindazoles have demonstrated significant potential in treating a range of diseases, including cancer and parasitic infections, and in modulating key enzymatic pathways. The detailed synthetic protocols, comprehensive biological data, and established experimental methodologies presented in this guide are intended to support and inspire further research and development in this promising area of drug discovery. The continued exploration of the structure-activity relationships and mechanisms of action of novel nitroindazole derivatives holds great promise for the future of therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 4. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-methyl-5-nitro-1H-indazole

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The 3-methyl-5-nitro-1H-indazole isomer, in particular, presents a unique electronic and structural profile that warrants in-depth investigation for its potential applications in drug development and material science. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and, most centrally, the theoretical and computational methodologies required to fully elucidate the molecular properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental and computational protocols, structured data presentation formats, and workflow visualizations to facilitate a thorough analysis of this promising heterocyclic compound.

Introduction

Indazole, a bicyclic heteroaromatic compound, is a privileged structure in drug discovery, present in a variety of therapeutic agents. The introduction of specific substituents onto the indazole ring, such as a methyl group at the C3 position and a nitro group at the C5 position, can significantly modulate its physicochemical properties, biological activity, and reactivity. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's electrostatic potential and its participation in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. Furthermore, such substitutions are known to impact electronic properties, including the frontier molecular orbitals and nonlinear optical (NLO) response.

A combined experimental and computational approach is essential for a deep understanding of the structure-property relationships of this compound. While experimental techniques provide tangible data on the bulk material, computational chemistry offers unparalleled insight into its molecular-level characteristics. This guide outlines the established protocols for both, serving as a roadmap for comprehensive research.

Synthesis and Experimental Characterization

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The characterization of the synthesized compound relies on standard analytical techniques.

Experimental Protocol: Synthesis

A reported synthesis protocol for this compound involves the following steps[1][2][3]:

-

Nitration of Acetophenone: Acetophenone is nitrated to form 2-nitroacetophenone. This is typically achieved by slowly adding acetophenone to a mixture of concentrated sulfuric and nitric acid at low temperatures (-15 °C)[3].

-

Reduction to Aminoacetophenone: The resulting 2-nitroacetophenone is reduced to 2-aminoacetophenone. A common method involves using iron powder and ammonium chloride in a suitable solvent[3].

-

Diazotization and Cyclization: The 2-aminoacetophenone undergoes diazotization using sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) at 0-10 °C. The resulting diazonium salt is then treated with a reducing agent like stannous chloride (SnCl₂) to induce cyclization, forming the 3-methyl-1H-indazole ring[2]. For the 5-nitro derivative, the synthesis starts with a correspondingly substituted precursor, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, which is reacted with anhydrous hydrazine under microwave radiation to yield the final product[1].

Experimental Data

The following table summarizes the available experimental data for this compound.

| Property | Value | Reference |

| Melting Point | 213 °C | [1] |

| Boiling Point | 384.9 ± 22.0 °C (Predicted) | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.78 (s, 1H), 8.27 (m, 1H), 7.86 (m, 1H), 2.79 (s, 3H) | [1] |

Spectroscopic Analysis: Standard Protocols

Detailed spectroscopic analysis is crucial for confirming the molecular structure. The following are standard protocols for acquiring the necessary spectra.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

-

FT-IR Spectroscopy: The FT-IR spectrum should be recorded in the 4000–400 cm⁻¹ range using a spectrometer such as a PerkinElmer Spectrum 3 or Thermo Fisher Nicolet 6700[4][5]. The solid sample is typically prepared using the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin, transparent disk[4]. A background scan of a pure KBr pellet is performed first for correction.

-

FT-Raman Spectroscopy: The FT-Raman spectrum should be recorded in the 4000–100 cm⁻¹ range. The solid sample can be analyzed directly in a glass capillary tube using an Nd:YAG laser source with a suitable power setting to avoid sample degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds, with 8 to 64 scans for good signal-to-noise[6].

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required[6]. Techniques like DEPT-135 and DEPT-90 can be used to differentiate between CH, CH₂, and CH₃ carbons.

UV-Visible (UV-Vis) Spectroscopy

-

Procedure: The UV-Vis absorption spectrum should be recorded over a range of 200–800 nm using a dual-beam spectrophotometer. The compound should be dissolved in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1x10⁻⁵ M) and placed in a quartz cuvette with a 1 cm path length. A reference cuvette containing only the solvent is used for baseline correction.

Theoretical and Computational Studies: A Methodological Guide

Density Functional Theory (DFT) is a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules. The following protocols are based on standard practices for compounds similar to this compound[7][8][9][10].

Computational Details

-

Software: All calculations can be performed using the Gaussian suite of programs.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and provides a good balance between accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. It includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.

Molecular Geometry Optimization

The first step is to obtain the ground-state equilibrium geometry of the molecule. An initial structure is drawn and subjected to a full geometry optimization without any symmetry constraints. The optimization process is complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by a subsequent vibrational frequency calculation, which should yield no imaginary frequencies.

Vibrational Frequency Analysis

Following optimization, a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) provides the theoretical harmonic vibrational frequencies. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman data[11]. Potential Energy Distribution (PED) analysis using software like VEDA 4 is essential for the unambiguous assignment of each vibrational mode.

NMR Chemical Shift Calculation

Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry[12]. Calculations are typically performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. The calculated isotropic shielding values are then referenced to the shielding of tetramethylsilane (TMS) calculated at the same level of theory to obtain the final chemical shifts (δ).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity[13][14]. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity[15].

Molecular Electrostatic Potential (MEP) Analysis

The MEP is plotted onto the molecule's electron density surface to visualize the charge distribution and predict reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack)[16][17]. Green represents regions of neutral potential.

Nonlinear Optical (NLO) Property Calculation

The NLO properties are determined by calculating the electric dipole moment (μ), the mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀). These calculations are performed as an extension of the DFT analysis. A large β₀ value suggests that the molecule has significant potential as an NLO material, which is often associated with molecules possessing strong electron donor and acceptor groups connected by a π-conjugated system.

Data Presentation: Structured Tables for Computational Results

The following tables are templates for organizing the quantitative data obtained from the computational studies described above.

Table 1: Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| Bonds | ||

| N1-N2 | Calculated Value | |

| C3-C3A | Calculated Value | |

| C5-N(O₂) | Calculated Value | |

| ... | ... | |

| Angles | ||

| N2-N1-C7A | Calculated Value | |

| C4-C5-C6 | Calculated Value | |

| ... | ... | |

| Dihedrals | ||

| C4-C5-N-O1 | Calculated Value |

| ... | | ... |

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Assignment (PED %) | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| ν(N-H) | Experimental Value | Experimental Value | Calculated Value |

| νₐₛ(NO₂) | Experimental Value | Experimental Value | Calculated Value |

| νₛ(NO₂) | Experimental Value | Experimental Value | Calculated Value |

| ν(C-H) aromatic | Experimental Value | Experimental Value | Calculated Value |

| ν(C-H) methyl | Experimental Value | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Table 3: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Experimental (Solvent) | Calculated (GIAO, PCM) |

|---|---|---|

| ¹³C NMR | ||

| C3 | Experimental Value | Calculated Value |

| C3A | Experimental Value | Calculated Value |

| C4 | Experimental Value | Calculated Value |

| C5 | Experimental Value | Calculated Value |

| ... | ... | ... |

| ¹H NMR | ||

| H4 | Experimental Value | Calculated Value |

| H6 | Experimental Value | Calculated Value |

| H7 | Experimental Value | Calculated Value |

| H (CH₃) | Experimental Value | Calculated Value |

| ... | ... | ... |

Table 4: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | Calculated Value |

| E(LUMO) | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

| Ionization Potential (I) | Calculated Value |

| Electron Affinity (A) | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Chemical Softness (S) | Calculated Value |

| Electrophilicity Index (ω) | Calculated Value |

Table 5: Calculated NLO Properties

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Calculated Value (Debye) |

| Mean Polarizability (⟨α⟩) | Calculated Value (esu) |

| First Hyperpolarizability (β₀) | Calculated Value (esu) |

Visualizations: Workflows and Relationships

Caption: Experimental workflow from synthesis to spectroscopic characterization.

Caption: Workflow for the computational analysis of molecular properties.

Conclusion

The comprehensive study of this compound requires a synergistic application of experimental synthesis and characterization with robust theoretical calculations. This guide provides the necessary methodological framework for researchers to undertake such an investigation. By following these detailed protocols, scientists can obtain a deep understanding of the molecule's structural, vibrational, electronic, and nonlinear optical properties. The resulting data is invaluable for predicting the molecule's behavior, understanding its potential for biological interactions, and guiding the design of new derivatives with enhanced properties for applications in pharmacology and materials science.

References

- 1. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]

- 2. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. rsc.org [rsc.org]

- 5. shop.perkinelmer.com [shop.perkinelmer.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. irjweb.com [irjweb.com]

- 14. learn.schrodinger.com [learn.schrodinger.com]

- 15. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular electrostatic potential studies on some nitroimidazolyl and nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety Data and Handling Precautions for 3-Methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 3-methyl-5-nitro-1H-indazole (CAS No: 40621-84-9). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is an organic compound belonging to the indazole class of derivatives.[1] It is commonly utilized as a pharmaceutical intermediate and a raw material in organic synthesis.[1] Its molecular structure, featuring a nitro group, suggests that it should be handled with care due to potential reactivity and biological activity.[1]

| Property | Value | Reference |

| CAS Number | 40621-84-9 | [2][3] |

| Molecular Formula | C₈H₇N₃O₂ | [3][4] |

| Molecular Weight | 177.16 g/mol | [3] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [3] |

| Storage | Store at room temperature | [3] |

Hazard Identification and Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across all sources, the structural alerts (nitroaromatic and indazole moieties) and data from supplier safety data sheets indicate several potential hazards. For related nitroaromatic compounds, hazards often include acute toxicity, skin and eye irritation, and potential for mutagenicity.[6] Therefore, it is prudent to handle this compound as a hazardous substance.

GHS Hazard Statements (based on supplier SDS):

A Safety Data Sheet from Combi-Blocks for this compound provides the following hazard information.[7]

| Hazard Class | Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Signal Word: Warning[7]

Hazard Pictograms:

Caption: GHS Pictogram for Irritant/Harmful.

Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Experimental Protocols

Given the hazardous nature of nitroaromatic compounds, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling such chemicals.[8][9]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical.[8]

| Body Part | Recommended Protection | Specifications & Rationale |

| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[8] |

| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier.[8] |

| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin.[8] |

| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[8] |

| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8] |

Experimental Workflow for Safe Handling

The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: Experimental Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire Fighting Measures and Accidental Release

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Firefighting Precautions: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Do not let product enter drains.

-

Sweep up and shovel. Keep in suitable, closed containers for disposal.

Biological Activity and Toxicological Information of Related Compounds

Derivatives of 5-nitroindazole have been investigated for a range of biological activities, including:

-

Antimicrobial and Tuberculostatic Activity: The 5-nitroindazole scaffold is a component of molecules with demonstrated antimicrobial properties.[10]

-

Antiprotozoal Activity: Certain 5-nitroindazole derivatives have shown significant activity against Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease.[11] The proposed mechanism for some of these compounds involves the generation of reactive oxygen species induced by the nitro group, leading to parasite apoptosis.[12]

-

Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as potential antileishmanial agents.[13]

The following diagram illustrates the general principle of nitroreductase-mediated activation of nitroaromatic compounds, a common pathway for their biological activity and toxicity in various organisms.

Caption: Generalized Pathway for Bioactivation of Nitroaromatic Compounds.

This information underscores the importance of minimizing exposure to this compound, as its structural similarity to these biologically active compounds suggests it may also interact with biological systems.

Disposal Considerations

Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. Offer surplus and non-recyclable solutions to a licensed disposal company.

Disclaimer: This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

- 1. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]

- 5. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. combi-blocks.com [combi-blocks.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of the 3-Methyl-5-Nitro-1H-Indazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of the 3-methyl-5-nitro-1H-indazole ring, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its strategic functionalization in the development of novel therapeutic agents. This document outlines the key reactive sites, supported by established principles of organic chemistry, and provides detailed experimental protocols for its derivatization.

Electronic Landscape of the this compound Ring

The reactivity of the this compound ring is governed by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group, superimposed on the inherent electronic nature of the bicyclic indazole system.

Nucleophilic Sites: The primary nucleophilic sites are the nitrogen atoms of the pyrazole ring. The N-1 and N-2 positions are both susceptible to attack by electrophiles. The relative nucleophilicity of these two nitrogens is influenced by steric hindrance from the adjacent methyl group at C-3 and the electronic effects of the substituents on the benzene ring. Generally, the N-1 position is thermodynamically favored for substitution, while the N-2 position can be targeted under kinetically controlled conditions.[1]

Electrophilic Sites: The benzene portion of the indazole ring is activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group at the 5-position. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the C-4 and C-6 positions are the most likely sites for nucleophilic aromatic substitution (SNAr). The C-3 position, while part of the pyrazole ring, can also exhibit electrophilic character, particularly after activation.

A conceptual workflow for assessing the reactivity of the this compound ring is presented below:

Caption: Logical workflow for determining reactive sites.

Data Presentation: Summary of Predicted Reactivity

The following table summarizes the predicted electrophilic and nucleophilic reactivity at various positions of the this compound ring.

| Position | Type of Site | Predicted Reactivity | Influencing Factors | Potential Reactions |

| N-1 | Nucleophilic | High | Lone pair availability, thermodynamically favored substitution. | Alkylation, Acylation, Arylation |

| N-2 | Nucleophilic | Moderate | Lone pair availability, sterically hindered by C-3 methyl, kinetically favored substitution. | Alkylation (under specific conditions) |

| C-3 | Electrophilic | Low (can be activated) | Adjacent to electron-rich nitrogen, but can be targeted by strong nucleophiles. | Lithiation followed by electrophilic quench |

| C-4 | Electrophilic | High | Ortho to the strongly electron-withdrawing nitro group. | Nucleophilic Aromatic Substitution (SNAr) |

| C-6 | Electrophilic | High | Para to the strongly electron-withdrawing nitro group. | Nucleophilic Aromatic Substitution (SNAr) |

| C-7 | Electrophilic | Low | Less activated compared to C-4 and C-6. | Minimal reactivity towards nucleophiles |

| Methyl (C3) | Potentially Acidic | Low | Can be deprotonated with a very strong base. | Condensation reactions (e.g., with aldehydes) |